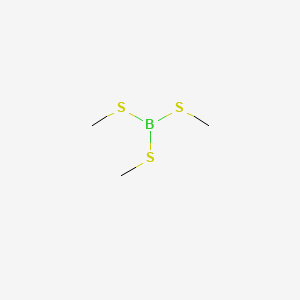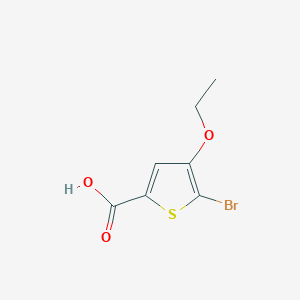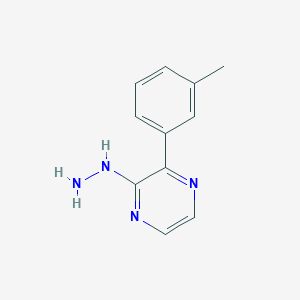![molecular formula C16H18F3NO3 B15090778 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group attached to a benzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- typically involves the reaction of 3-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may proceed through the formation of an intermediate, such as an acid chloride, which then reacts with piperidine to form the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzoyl moiety but lacks the piperidine ring.
1-Piperidinepropanoic acid: Contains the piperidine ring but lacks the trifluoromethyl group.
Uniqueness: 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Propriétés
Formule moléculaire |
C16H18F3NO3 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
3-[1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-5-1-4-12(9-13)15(23)20-8-2-3-11(10-20)6-7-14(21)22/h1,4-5,9,11H,2-3,6-8,10H2,(H,21,22) |
Clé InChI |
HRSHDKRJMACNOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


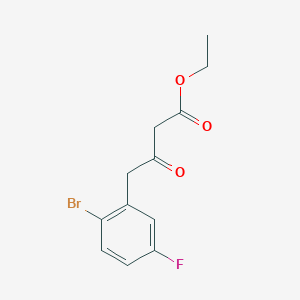
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
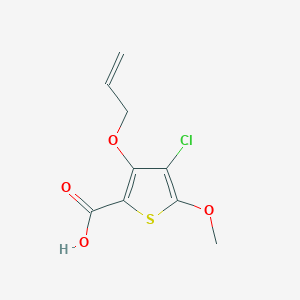
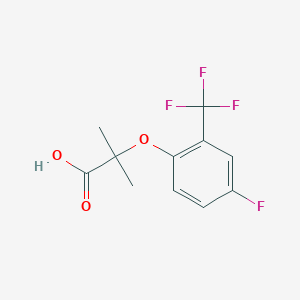
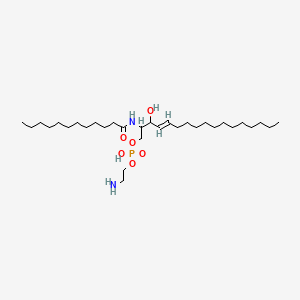
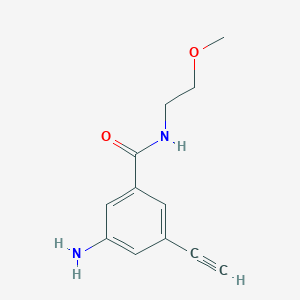
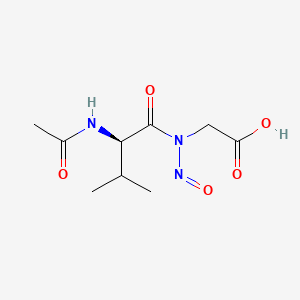
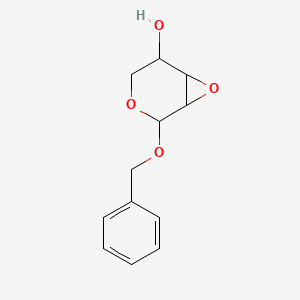
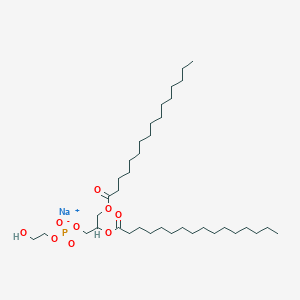
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)

